molecular formula C7H10N2O2S B1303108 Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate CAS No. 259654-73-4

Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

Cat. No. B1303108
M. Wt: 186.23 g/mol
InChI Key: LJTGLNPZNUZMIZ-UHFFFAOYSA-N
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Description

Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a compound that is part of a broader class of thiazole derivatives. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities and their use in pharmaceuticals, particularly as building blocks for antibiotics and other therapeutic agents .

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the practical preparation of a related compound, a side-chain of the fourth generation of cephem antibiotics, involves skeletal rearrangement from aminoisoxazoles and reactions with alkoxycarbonyl isothiocyanates to produce methyl 2-(5-alkoxycarbonylamino-1,2,4-thiadiazol-3-yl)acetates . Similarly, novel thiazolo derivatives from methyl 2-(thiazol-2-ylcarbamoyl)acetate have been synthesized through condensation with phenyl isothiocyanate and subsequent reactions . These methods highlight the intricate chemistry involved in producing thiazole-based compounds.

Molecular Structure Analysis

The molecular and solid-state structures of thiazole derivatives can be determined using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like B3LYP calculations . These analyses provide insights into the configuration of the molecules, which is crucial for understanding their reactivity and interaction with biological targets. For example, the molecular structure of a methyl thiazolidinylidene acetate derivative was elucidated, revealing the importance of intermolecular hydrogen bonds and π-π interactions in crystal packing .

Chemical Reactions Analysis

Thiazole derivatives undergo various chemical reactions that modify their structure and function. For instance, the reaction of N-amidinothiourea with dimethyl acetylenedicarboxylate leads to the formation of methyl (2Z)-[2[(diaminomethylene)amino]-4-oxothiazol-5(4H)-ylidene]acetate, which can further react in multicomponent condensations to yield new derivatives . Additionally, the synthesis of 2-amino-(2-thioxo-3-alkyl-4-methyl-3H-thiazol-5-yl)-[1,3,4]thiadiazoles involves alkylation and acetylation reactions, demonstrating the versatility of thiazole compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. These properties include solubility, melting points, and reactivity, which are essential for their pharmacological applications. For example, the antifungal activity of 2-[(2-arylthiazol-4-yl)methyl]-5-(alkyl/alkylnitrile thio)-1,3,4-oxadiazole derivatives is related to their ability to interact with biological targets, which is a function of their chemical properties . The antitumor and antifilarial activities of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate derivatives also depend on their molecular characteristics, such as the presence of isothiocyanate groups .

Scientific Research Applications

  • Pharmaceutical and Biological Activities

    • Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
    • The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
    • Modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is described .
  • Industrial Applications

    • Thiazoles are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
    • Thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery .
  • Synthesis of Thiazole Derivatives

    • The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .
    • Various 2,5-diarylthiazole derivatives were synthesized in good yields .
  • Treatment of Parkinson’s Disease

    • Pramipexole, which contains 2-amino-thiazole moiety linked to a cyclohexane ring structurally similar to dopamine’s catechol ring, exhibited dopamine D2 agonist activity and was used in the treatment of Parkinson’s disease .
  • Management of Lou Gehrig’s Disease

    • Riluzole, an aminothiazole-based drug, has been licensed to manage Lou Gehrig’s disease .
  • Anti-Diabetic Agents

    • A new series of S -substituted acetamides derivatives of 5- [ (2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior .
    • Ethyl 2- (2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol .
  • Synthesis of Substituted 5H-benzo

    • “Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate” was used as a reagent in the synthesis of substituted 5H-benzo [i] [1,3,4]thiadiazolo [3,2-a]quinazoline-6,7-diones which displayed good cytotoxic activities .
  • Development of Antitubercular Agents

    • This compound was also used in the design of new phenothiazine-thiadiazole hybrids for the development of antitubercular agents .
  • Antibacterial, Antifungal, Anti-HIV, Antioxidant, Antitumor, Anthelmintic, Anti-inflammatory & Analgesic Agents

    • 2-Aminothiazoles, a class of organic medicinal compounds similar to “Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate”, are utilized as starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
  • Commercially Available Drugs

    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Synthesis of Substituted 5H-benzo

    • “Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate” was used as a reagent in the synthesis of substituted 5H-benzo [i] [1,3,4]thiadiazolo [3,2-a]quinazoline-6,7-diones which displayed good cytotoxic activities .
  • Development of Antitubercular Agents

    • This compound was also used in the design of new phenothiazine-thiadiazole hybrids for the development of antitubercular agents .
  • Antibacterial, Antifungal, Anti-HIV, Antioxidant, Antitumor, Anthelmintic, Anti-inflammatory & Analgesic Agents

    • 2-Aminothiazoles, a class of organic medicinal compounds similar to “Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate”, are utilized as starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
  • Commercially Available Drugs

    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-4-5(3-6(10)11-2)9-7(8)12-4/h3H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTGLNPZNUZMIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377025
Record name methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

CAS RN

259654-73-4
Record name methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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